molecular formula C15H13ClO2 B14276445 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- CAS No. 167780-11-2

1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl-

Katalognummer: B14276445
CAS-Nummer: 167780-11-2
Molekulargewicht: 260.71 g/mol
InChI-Schlüssel: FZCPBMVTKLYUCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- is an organic compound with a complex structure that includes both phenyl and chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of 3-(2-chlorophenyl)-1-phenyl-1,3-propanedione.

    Reduction: Formation of 3-(2-chlorophenyl)-3-hydroxy-1-phenylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-
  • 1-Propanone, 3-(2-bromophenyl)-3-hydroxy-1-phenyl-
  • 1-Propanone, 3-(2-fluorophenyl)-3-hydroxy-1-phenyl-

Uniqueness: 1-Propanone, 3-(2-chlorophenyl)-3-hydroxy-1-phenyl- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

167780-11-2

Molekularformel

C15H13ClO2

Molekulargewicht

260.71 g/mol

IUPAC-Name

3-(2-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C15H13ClO2/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,15,18H,10H2

InChI-Schlüssel

FZCPBMVTKLYUCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.